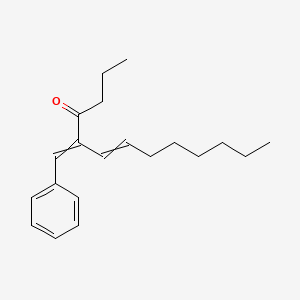
5-Benzylidenetridec-6-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzylidenetridec-6-en-4-one is an organic compound characterized by a benzylidene group attached to a tridecene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidenetridec-6-en-4-one typically involves the condensation of benzaldehyde with tridec-6-en-4-one under basic conditions. This reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency.
化学反应分析
Types of Reactions
5-Benzylidenetridec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Benzylidene carboxylic acids or ketones.
Reduction: Benzylidene alcohols or alkanes.
Substitution: Halogenated benzylidene derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Benzylidenetridec-6-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
5-Benzylideneimidazo-4-one: Shares a similar benzylidene group but has an imidazole ring.
5-Benzylidene-2-phenylthiazol-4-one: Contains a thiazole ring instead of a tridecene backbone.
Uniqueness
5-Benzylidenetridec-6-en-4-one is unique due to its long tridecene backbone, which imparts distinct chemical and physical properties compared to other benzylidene derivatives
属性
CAS 编号 |
651726-64-6 |
|---|---|
分子式 |
C20H28O |
分子量 |
284.4 g/mol |
IUPAC 名称 |
5-benzylidenetridec-6-en-4-one |
InChI |
InChI=1S/C20H28O/c1-3-5-6-7-8-12-16-19(20(21)13-4-2)17-18-14-10-9-11-15-18/h9-12,14-17H,3-8,13H2,1-2H3 |
InChI 键 |
PQQFZUQZSYZVIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


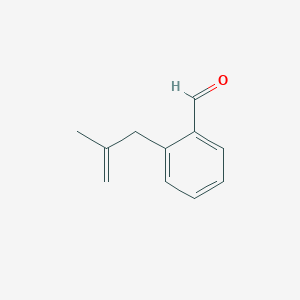
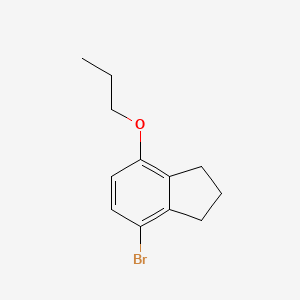
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
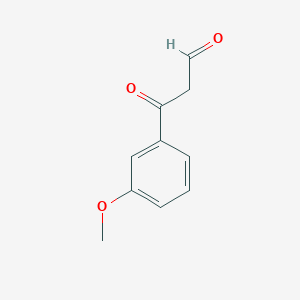
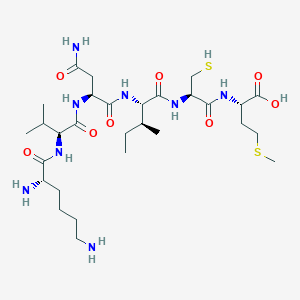

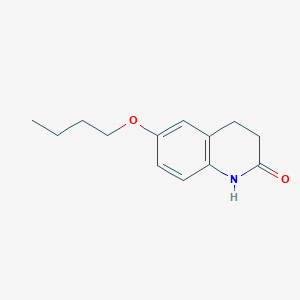
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
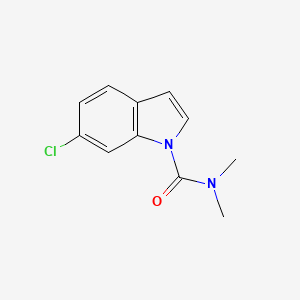
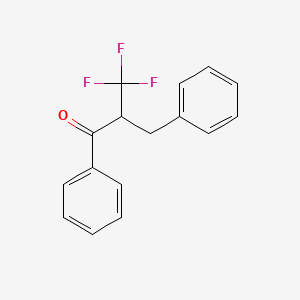
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
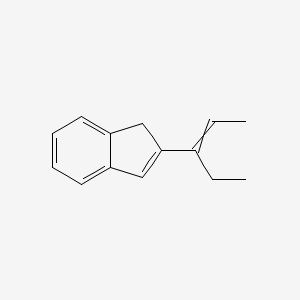
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
